molecular formula C18H25N3O4 B5547775 8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5547775
M. Wt: 347.4 g/mol
InChI Key: HIXSJVUGUGOQOP-UHFFFAOYSA-N
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Description

This compound is of interest due to its spirocyclic and heterocyclic characteristics, which are significant in pharmaceutical chemistry for the development of new drugs with potential therapeutic applications. Spirocyclic compounds, in particular, are known for their unique 3D structures that can significantly affect their biological activities and properties.

Synthesis Analysis

The synthesis involves the development of N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, using techniques such as nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016). These methodologies allow for further functionalization of the compound, showcasing its versatility in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of related spiro compounds has been elucidated through X-ray analysis, highlighting the importance of crystalline and molecular structure studies in understanding the compound's characteristics. For instance, compounds with similar spirocyclic frameworks have been analyzed to reveal their crystalline structures, which play a crucial role in determining their chemical reactivity and potential applications (Silaichev et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving spirocyclic compounds often exhibit enhanced reactivity due to their periphery, as demonstrated in reactions like the Castagnoli-Cushman reaction with imines. These reactions showcase the compound's broad substrate scope and potential for generating diverse molecular structures (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's application in drug formulation and development. Studies on similar spirocyclic compounds have focused on their growth, characterization, and suitability for nonlinear optical devices, indicating the importance of physical properties in the application of these compounds (Kagawa et al., 1994).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of therapeutically active compounds. The synthesis and study of related spirocyclic compounds have highlighted their potential in medicinal chemistry, especially as intermediates in the synthesis of pharmacologically active molecules (Pardali et al., 2021).

Scientific Research Applications

Supramolecular Arrangements and Crystal Structures

Research has elucidated the supramolecular arrangements and crystal structures of compounds related to the target molecule, such as cyclohexane-5-spirohydantoin derivatives and azaspiro[4.5]decane systems. For instance, studies on cyclohexane-5-spirohydantoin derivatives have revealed the impact of substituents on the cyclohexane ring on supramolecular arrangements, emphasizing the absence of solvent molecules in the crystals and the formation of dimers and ribbons based on the interactions between hydantoin rings (Graus et al., 2010). Similarly, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization demonstrates the versatility of these structures in organic synthesis (Martin‐Lopez & Bermejo, 1998).

Enhanced Reactivity in Organic Synthesis

The enhanced reactivity of cyclic anhydrides, which share structural similarities with the target molecule, in specific organic reactions like the Castagnoli-Cushman reaction with imines, showcases the potential utility of these compounds in broadening the scope of synthetic organic chemistry (Rashevskii et al., 2020).

Novel Synthesis Approaches

The target molecule's structural complexity hints at the potential for novel synthesis approaches. For example, the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones reveals new pathways in the creation of spirocyclic compounds, highlighting the methodological advancements in the synthesis of complex organic molecules (Satyamurthy et al., 1984).

NMR Characterization and Configuration Assignment

The detailed characterization of spirocyclic compounds, including 1,4-diazaspiro[4.5]decanes and 1,4-dioxaspiro[4.5]decanes, through NMR techniques contributes to the understanding of their stereochemical properties. This research facilitates the determination of relative configurations and conformations, essential for the application of these molecules in further synthetic endeavors (Guerrero-Alvarez et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many biologically active molecules that contain a pyrrole ring work by interacting with enzymes or receptors in the body .

Safety and Hazards

Like many organic compounds, 1-methylpyrrole should be handled with care. It is flammable and can cause irritation if it comes into contact with the skin or eyes .

Future Directions

The study of pyrrole derivatives, including 1-methylpyrrole, is an active area of research, particularly in the development of new pharmaceuticals . Future research may lead to the discovery of new synthetic methods and applications for these compounds.

properties

IUPAC Name

8-[(4-acetyl-1-methylpyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12(22)13-8-14(19(2)10-13)11-21-6-4-18(5-7-21)15(17(24)25)9-16(23)20(18)3/h8,10,15H,4-7,9,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXSJVUGUGOQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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